molecular formula C7H9NO3S B019377 Methyl-3-ethoxyisothiazole-5-carboxylate CAS No. 170953-74-9

Methyl-3-ethoxyisothiazole-5-carboxylate

Cat. No. B019377
M. Wt: 187.22 g/mol
InChI Key: GWLLUZJZWBKEDB-UHFFFAOYSA-N
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Description

"Methyl-3-ethoxyisothiazole-5-carboxylate" is a chemical compound of significant interest in organic chemistry, particularly in the synthesis of various derivatives and functionalized compounds. It serves as a key intermediate in the synthesis of a wide range of compounds with diverse applications.

Synthesis Analysis

Several methods have been developed for the synthesis of compounds similar to "Methyl-3-ethoxyisothiazole-5-carboxylate." For instance, Ruano et al. (2005) described the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which can serve as a scaffold for highly functionalized derivatives (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl-3-ethoxyisothiazole-5-carboxylate" has been studied in depth. For example, Murtuja et al. (2023) investigated the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, providing insights into the structure and bonding patterns of such compounds (Murtuja, Jayaprakash, & Sinha, 2023).

Chemical Reactions and Properties

Compounds like "Methyl-3-ethoxyisothiazole-5-carboxylate" undergo various chemical reactions. Zhao et al. (2001) developed a method for the synthesis of 2-aminothiazole-5-carboxylates, which involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (Zhao, Gove, Sundeen, & Chen, 2001).

Physical Properties Analysis

The physical properties of "Methyl-3-ethoxyisothiazole-5-carboxylate" and related compounds can be characterized by various spectroscopic techniques. Dzygiel et al. (2004) utilized HPLC, GC-MS, FTIR, and NMR spectroscopy to study the properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).

Chemical Properties Analysis

The chemical properties of similar compounds have been extensively studied. Galenko et al. (2015) presented a study on the synthesis of methyl 4-aminopyrrole-2-carboxylates, which demonstrates the chemical reactivity and potential applications of such compounds (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Scientific Research Applications

  • Scaffold for Synthesis : It serves as a useful scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

  • Study of Pyrolytic Products : The compound is utilized in researching pyrolytic products and their structures (Undheim & Hvistendahl, 1971).

  • Preparation of 5-Nitroisothiazoles : It aids in preparing 5-nitroisothiazoles and their derivatives (Walsh & Wooldridge, 1972).

  • Lithiation of Isoxazoles : The compound is used for the preparation and lithiation of 3,5-disubstituted isoxazoles (Micetich & Chin, 1970).

  • Synthesis from Primary Enamines : Methyl-3-ethoxyisothiazole-5-carboxylate is instrumental in synthesizing isothiazoles from primary enamines (Clarke, Emayan, & Rees, 1998).

  • Synthesis of Triazolopyrimidines : It's used in the synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]-pyrimidines (Shikhaliev et al., 2008).

  • Preparation of Triazole-Thiol Derivatives : The compound is useful in synthesizing new compounds, such as 1,2,4-triazole-3-thiol derivatives (Kochikyan et al., 2008).

  • Synthesis of Benzocarbazoloquinones : It's used in the synthesis of benzocarbazoloquinones (Rajeswaran & Srinivasan, 1994).

  • Fluorescent Probe for Biothiols : It acts as a novel fluorescent probe for detecting biothiols in living cells, useful in analytical chemistry and diagnostics (Wang et al., 2017).

  • GABA A Receptor Agonist : It is a specific and high-affinity agonist photoaffinity label for GABA A receptors (Frølund et al., 1995).

  • Synthesis of 3-Methylpyrrole : The compound can be used in synthesizing 3-methylpyrrole by hydrolysis and decarboxylation (Cornforth & Ming-hui, 1990).

  • Potential HIV-1 Inhibitor : It is a potential inhibitor of HIV-1, with a specific effective dose (Larsen et al., 1999).

properties

IUPAC Name

methyl 3-ethoxy-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLUZJZWBKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-3-ethoxyisothiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Frølund, B Ebert, LW Lawrence… - Journal of Labelled …, 1995 - Wiley Online Library
… The key step in the synthesis of ['H]thiomuscimol (7c) is the treatment of methyl 3ethoxyisothiazole-5-carboxylate (3) with sodium borotritide to give 3-ethoxy-Shydroxy[3H],…
B Froelund, B Ebert, P Krogsgaard-Larsen… - Journal of Labelled …, 1995 - osti.gov
… Methyl 3-ethoxyisothiazole-5-carboxylate (3), synthesized from 3-hydroxyisothiazole-5-carboxamide (1) via the corresponding methyl ester (2), was reduced with sodium borotritide to …
Number of citations: 0 www.osti.gov

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